molecular formula C10H9ClN2O2 B2920680 6-chloro-1-ethyl-5-formyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 743444-63-5

6-chloro-1-ethyl-5-formyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B2920680
CAS No.: 743444-63-5
M. Wt: 224.64
InChI Key: AQLZCIJJDVASCF-UHFFFAOYSA-N
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Description

6-chloro-1-ethyl-5-formyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound with a pyridine ring structure It is characterized by the presence of a chloro group, an ethyl group, a formyl group, a methyl group, an oxo group, and a carbonitrile group attached to the pyridine ring

Preparation Methods

The synthesis of 6-chloro-1-ethyl-5-formyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves multi-step synthetic routes. One common method includes the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as substituted pyridines or pyridine derivatives.

    Reaction Conditions: The reaction conditions often involve the use of specific reagents and catalysts to facilitate the formation of the desired compound.

    Industrial Production: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

6-chloro-1-ethyl-5-formyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

6-chloro-1-ethyl-5-formyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-1-ethyl-5-formyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways Involved: The exact pathways involved depend on the specific biological context.

Comparison with Similar Compounds

6-chloro-1-ethyl-5-formyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile can be compared with other similar compounds to highlight its uniqueness:

Properties

IUPAC Name

6-chloro-1-ethyl-5-formyl-4-methyl-2-oxopyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-3-13-9(11)8(5-14)6(2)7(4-12)10(13)15/h5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQLZCIJJDVASCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=C(C1=O)C#N)C)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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